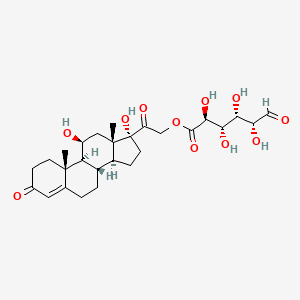

β-D-葡萄糖醛酸,(11β)-11,17-二羟基-3,20-二氧孕-4-烯-21-基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of beta-D-Glucopyranosiduronic acid involves intricate steps. Researchers have reported expeditious and stereocontrolled syntheses of related compounds, such as beta-D-Glc pNAc-(1→4)-[beta-D-Glc pA-(1→3)-beta-D-Glc pNAc-(1→4)]n-beta-D-Glc pA-(1→OMe), which represent structural elements of the extracellular polysaccharide hyaluronic acid .

Molecular Structure Analysis

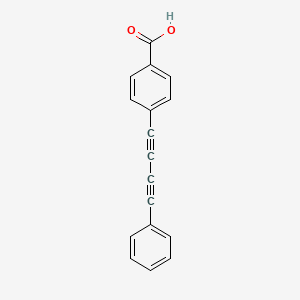

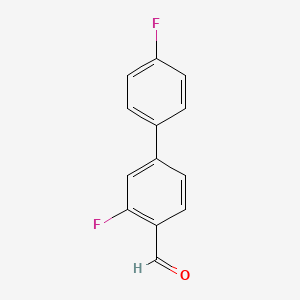

The molecular formula of beta-D-Glucopyranosiduronic acid is C21H20O11 , with a molecular weight of 448.4 g/mol . Its chemical structure consists of a glucopyranosiduronic acid moiety attached to a pregnane scaffold. The stereochemistry and functional groups play a crucial role in its biological activity .

科学研究应用

合成和表征

合成技术:β-D-葡萄糖醛酸,例如源自雄烷和孕烷的 β-D-葡萄糖醛酸,已使用柯尼希-克诺尔反应合成。这些化合物通过旋光、红外吸收光谱和 β-葡萄糖醛酸苷酶水解等技术表征 (贝克尔,1965)。

结构研究:β-D-葡萄糖醛酸等化合物的结构是使用 X 射线晶体学等方法确定的。例如,已经报道了 2-O-[17-氧代雌三烯-3-基]-β-D-葡萄糖醛酸水合物的晶体结构 (斯梅尔斯、布莱克韦尔、沃特斯和伯雷尔,1997)。

生物学和医学应用

抑制葡萄糖利用:某些 β-D-葡萄糖醛酸表现出抑制生物系统中葡萄糖利用的能力。例如,从 Gymnema sylvestre 叶中分离的化合物因其对葡萄糖摄取的影响而显示出对肌肉收缩的抑制作用 (清水等人,1996)。

抗 HIV 活性:三萜皂苷,包括来自 Aesculus chinensis 的 β-D-葡萄糖醛酸衍生物,已被发现可以抑制 HIV-1 蛋白酶,显示出潜在的抗 HIV 特性 (杨等人,1999)。

化学性质和反应

变构反应:已经研究了该化合物进行变构反应(改变其糖苷构型的反应)的敏感性。例如,β-D-葡萄糖醛酸显示出不同的变构速率,具体取决于糖苷配基结构 (奥布莱恩等人,2007)。

在辐射分解中的反应性:β-D-葡萄糖醛酸衍生物,例如黄芩,因其在辐射分解过程中的反应性而受到研究,表明在辐射化学中的潜在应用 (中立、永科和吉兰,1996)。

胞外多糖研究

胞外多糖结构:对来自 Haloferax denitrificans 等生物体的胞外多糖的研究揭示了包含 β-D-葡萄糖醛酸的结构,有助于我们了解微生物多糖 (帕罗利斯等人,1999)。

作用机制

Target of Action

Cortisol-21-glucosiduronate, a glucocorticoid, primarily targets the glucocorticoid receptor (GR) . This receptor is ubiquitously expressed in all nucleated cells throughout the body . The binding of glucocorticoids to the GR plays a crucial role in regulating the immune system, metabolism, and cardiovascular function .

Mode of Action

The compound interacts with its target, the GR, through both genomic and non-genomic mechanisms . In the genomic mechanism, the glucocorticoid-GR complex translocates to the nucleus, where it regulates the transcription of target genes . This leads to the synthesis or repression of proteins, including cytokines, chemokines, inflammatory enzymes, and adhesion molecules .

Biochemical Pathways

Cortisol-21-glucosiduronate affects various biochemical pathways. Its metabolism results in cortisol glucosiduronate as the principal metabolite, accompanied by small amounts of 11β, 17,21-trihydroxypregnane-3,20-dione (THF) glucosiduronate . The absence of other normal metabolites of cortisol indicates that negligible hydrolysis at C-21 occurred and that an unoccupied C21 position is required for oxidation at C-11 and reduction at C-20 .

Pharmacokinetics

The metabolism of cortisol-21-glucosiduronate has been studied in humans. Urinary excretion was about 65% in subjects, with cortisol glucosiduronate as the principal metabolite . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of cortisol-21-glucosiduronate’s action are primarily anti-inflammatory and immunosuppressive . By binding to the GR, it modulates the immune response and inflammation, thereby helping the body restore homeostasis . Sustained increases in glucocorticoid levels can lead to various pathologies, including autoimmune disorders, cardiovascular disease, metabolic syndrome, infertility, growth suppression, and psychiatric disorders .

Action Environment

The action of cortisol-21-glucosiduronate is influenced by various environmental factors. For instance, exposure to environmental or biological stressors stimulates the release of corticotropin-releasing hormone (CRH), which in turn stimulates the secretion of adrenocorticotropic hormone (ACTH). ACTH then stimulates the synthesis of glucocorticoids . Therefore, the compound’s action, efficacy, and stability are significantly influenced by the individual’s stress levels and overall physiological state .

生化分析

Biochemical Properties

Cortisol-21-glucosiduronate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a principal metabolite accompanied by small amounts of 11β, 17,21-trihydroxypregnane- 3,20-dione (THF) glucosiduronate . The metabolism of Cortisol-21-glucosiduronate has been studied in subjects, indicating that it plays a role in biochemical reactions .

Cellular Effects

Cortisol-21-glucosiduronate influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the regulation of carbohydrate, lipid, and protein metabolism .

Molecular Mechanism

The molecular mechanism of action of Cortisol-21-glucosiduronate involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metabolism of Cortisol-21-glucosiduronate indicates that negligible hydrolysis at C-21 occurred and that an unoccupied C21 position is required for oxidation at C-11 and reduction at C-20 .

Temporal Effects in Laboratory Settings

The effects of Cortisol-21-glucosiduronate over time in laboratory settings have been observed. Urinary excretion was about 65% in both subjects, with Cortisol-21-glucosiduronate as the principal metabolite . This suggests the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of Cortisol-21-glucosiduronate in animal models are limited, it is known that glucocorticoids, the class of compounds to which Cortisol-21-glucosiduronate belongs, have been widely studied in animal models for their effects on various conditions .

Metabolic Pathways

Cortisol-21-glucosiduronate is involved in various metabolic pathways. The metabolism of Cortisol-21-glucosiduronate has been studied, indicating that it plays a role in the metabolism of cortisol .

Transport and Distribution

It is known that cortisol, the parent compound of Cortisol-21-glucosiduronate, is transported and distributed within cells and tissues via the circulatory system .

Subcellular Localization

Cortisol, the parent compound, is known to bind to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells throughout the body .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl involves the conversion of pregnenolone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Glucuronic acid", "Acetic anhydride", "Pyridine", "Methanol", "Water" ], "Reaction": [ "Pregnenolone is oxidized with sodium periodate to form 11-keto pregnenolone", "11-keto pregnenolone is further oxidized with sodium metaperiodate to form 11-keto pregnenolone-21-carboxylic acid", "11-keto pregnenolone-21-carboxylic acid is reduced with sodium borohydride to form 11beta-hydroxy pregnenolone-21-carboxylic acid", "11beta-hydroxy pregnenolone-21-carboxylic acid is treated with sodium hydroxide to form the sodium salt of 11beta-hydroxy pregnenolone-21-carboxylic acid", "The sodium salt of 11beta-hydroxy pregnenolone-21-carboxylic acid is reacted with glucuronic acid in the presence of acetic anhydride and pyridine to form beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl", "The final product is purified using methanol and water" ] } | |

CAS 编号 |

7301-54-4 |

分子式 |

C27H38O11 |

分子量 |

538.6 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H38O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 |

InChI 键 |

SXDBDFVHISOKJP-YXSMBZLISA-N |

手性 SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C(C(C(C(C=O)O)O)O)O)O)C)O |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)

![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B3152147.png)

![4-Bromobicyclo[2.2.2]octan-1-ol](/img/structure/B3152167.png)

![4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B3152172.png)